An In-depth Technical Guide to 5-Hydroxypiperidin-2-one: Physicochemical Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 5-Hydroxypiperidin-2-one: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydroxypiperidin-2-one. The information is curated to support research, and drug development activities. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents critical biological pathways and experimental workflows through structured diagrams.
Physicochemical Properties
5-Hydroxypiperidin-2-one, a heterocyclic organic compound, is a valuable chiral building block in medicinal chemistry and an intermediate in key biological pathways.[1] Its properties, particularly those of its enantiomers, are of significant interest in the synthesis of complex molecules.
Physical Properties
The physical characteristics of 5-Hydroxypiperidin-2-one are summarized in the table below. The data primarily pertains to the (R)-enantiomer, which is more commonly documented.
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | 144-146 °C | For the (R)-enantiomer. |
| Boiling Point | 352.3 ± 35.0 °C | Predicted value. |
| Density | 1.199 ± 0.06 g/cm³ | Predicted value. |
| Solubility | Slightly soluble in DMSO and Methanol. | Quantitative data is not readily available. |
Chemical Properties
The chemical properties of 5-Hydroxypiperidin-2-one are presented below, providing insight into its molecular structure and reactivity.
| Property | Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| pKa | 14.21 ± 0.20 |
| CAS Number | 19365-07-2 ((R)-enantiomer) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the synthesis, purification, and characterization of 5-Hydroxypiperidin-2-one.
Synthesis of (R)-5-Hydroxypiperidin-2-one from L-Glutamic Acid
A plausible synthetic route starting from the readily available chiral precursor, L-glutamic acid, is described below. This method involves a multi-step process including cyclization, reduction, and protection/deprotection steps.
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Sodium borohydride
-
Boron trifluoride etherate
-
Suitable protecting agent (e.g., Boc anhydride)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., THF, Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Esterification of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester by reacting with methanol in the presence of an acid catalyst like thionyl chloride.
-
Cyclization to Pyroglutamate: The resulting diester is then cyclized to form dimethyl pyroglutamate.
-
Reduction of the Ester: The pyroglutamate is selectively reduced to the corresponding alcohol, 5-hydroxyprolinol, using a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.
-
Lactam Formation: The amino alcohol is then induced to form the lactam, 5-hydroxypiperidin-2-one. This can be achieved through various methods, including enzymatic catalysis or chemical methods involving protection of the amine, oxidation, and subsequent deprotection.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-Hydroxypiperidin-2-one.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of the dried, purified 5-Hydroxypiperidin-2-one is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Characterization by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would include multiplets for the methylene protons of the piperidine ring, a signal for the methine proton adjacent to the hydroxyl group, and a broad singlet for the amide proton.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded. Expected signals would include those for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other methylene carbons of the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.
-
Characteristic absorption bands are expected for the N-H stretch of the amide (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹).
Mass Spectrometry (MS):
-
The molecular weight and fragmentation pattern are determined using a mass spectrometer, for instance, with electrospray ionization (ESI).
-
The expected molecular ion peak [M+H]⁺ would be at m/z 116.1. Characteristic fragmentation would involve the loss of water and cleavage of the piperidine ring.
Biological and Synthetic Relevance
5-Hydroxypiperidin-2-one is a molecule of considerable interest due to its role as a precursor in biosynthetic pathways and its utility as a versatile building block in the synthesis of pharmaceuticals.
Role in Biosynthesis
(R)-5-Hydroxypiperidin-2-one is an intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, starting from L-glutamic acid.[1]
Application in Pharmaceutical Synthesis
The chiral nature of 5-Hydroxypiperidin-2-one makes it a valuable starting material for the enantioselective synthesis of various pharmaceutical agents.[1] Its functional groups, the hydroxyl and the lactam, provide handles for diverse chemical modifications.
Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of 5-Hydroxypiperidin-2-one is outlined below.
